Product packaging for Iron potassium oxide (Fe5KO8)(Cat. No.:CAS No. 12160-30-4)

Iron potassium oxide (Fe5KO8)

Cat. No.: B577999
CAS No.: 12160-30-4
M. Wt: 446.315
InChI Key: YCIWSXOIJWOSND-UHFFFAOYSA-N
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Description

Contextualization of Mixed Metal Oxides in Contemporary Chemistry and Materials Science

Mixed metal oxides (MMOs) are a class of solid-state compounds containing oxygen and at least two different metals. These materials are cornerstones of modern chemistry and materials science, playing a critical role in numerous technological applications. orientjchem.orgresearchgate.net Their importance stems from their diverse and tunable properties, which are highly sensitive to changes in composition and crystal structure. orientjchem.org

The functional properties of MMOs are vast and include applications as catalysts, adsorbents, semiconductors, superconductors, and ceramics. orientjchem.orgajrconline.org The ability to combine different metals in a single oxide matrix allows for the creation of materials with unique electronic, magnetic, and optical characteristics that are not achievable with single metal oxides. orientjchem.org For instance, the high surface area and reactive sites of many MMOs make them exceptionally effective as catalysts in a wide array of organic reactions and industrial processes. researchgate.net

The synthesis method of MMOs significantly influences their structural properties and, consequently, their performance. elsevier.es Common synthesis techniques include:

Coprecipitation

Sol-gel methods

Hydrothermal synthesis

Polymeric precursor methods elsevier.es

These methods allow for control over particle size, surface area, and the formation of homogeneous, nanometric mixed oxides, which are crucial for their various applications. elsevier.es The development of new materials with tailored properties remains a significant driver of research in this area. researchgate.net

Table 1: General Applications of Mixed Metal Oxides

Application Area Description
Catalysis Used in chemical industries due to high surface area and reactive sites for reactions like oxidation and hydrogenation. orientjchem.orgresearchgate.netresearchgate.net
Adsorbents Effective for wastewater treatment and purification due to high surface area and low cost. researchgate.netresearchgate.net
Electronics Serve as semiconductors and superconductors in various electronic devices. orientjchem.orgajrconline.org
Ceramics Employed in the manufacturing of advanced ceramic materials with high thermal stability. orientjchem.orgelsevier.es

Rationale for Investigating Iron-Potassium-Oxygen Systems

The combination of iron, potassium, and oxygen is of particular interest, primarily due to its extensive application in catalysis. Potassium is a well-established promoter for iron-based catalysts, which are pivotal in large-scale industrial processes such as the Haber-Bosch process for ammonia (B1221849) synthesis and the Fischer-Tropsch synthesis for producing liquid fuels. researchgate.netmdpi.com

The role of potassium as a promoter is multifaceted:

Electronic Modification : Potassium can donate electrons to adjacent iron centers. mdpi.com This electronic promotion enhances the bond between iron and carbon-containing molecules (like CO) while weakening the bond with hydrogen, which is advantageous in Fischer-Tropsch synthesis. mdpi.commdpi.com

Structural Influence : The addition of potassium can affect the crystallite size and phase evolution of iron oxides during synthesis and catalytic reactions. mdpi.commdpi.com It can inhibit the reduction of iron oxides (e.g., α-Fe₂O₃ to Fe₃O₄) by enhancing the covalency of the Fe-O bond. researchgate.net

Surface Stabilization : In ammonia synthesis catalysts, oxygen atoms help stabilize potassium on the iron surface at high reaction temperatures, ensuring the sustained promotional effect. researchgate.net

Identification of Current Research Trajectories and Knowledge Gaps for Fe₅KO₈

Despite the clear rationale for studying iron-potassium-oxygen systems, there is a significant knowledge gap in the scientific literature specifically concerning the Fe₅KO₈ compound. While its existence is documented in chemical databases and regulatory lists, detailed research into its fundamental properties is conspicuously absent from widely accessible academic publications. nih.govgazette.gc.caechemportal.org

Current Research Trajectories: The broader research trajectory focuses on the performance of potassium-promoted iron catalysts rather than the isolation and characterization of specific ternary oxide phases. researchgate.netacs.org Current investigations are centered on:

Understanding the structural evolution of iron catalysts during reactions like CO₂ hydrogenation. researchgate.net

Optimizing the potassium-to-iron ratio to maximize the yield of specific products, such as light olefins. researchgate.net

Studying the interaction between potassium, iron, and other structural promoters like silica (B1680970) (SiO₂) to enhance catalyst stability and activity. mdpi.com

Identified Knowledge Gaps for Fe₅KO₈: The primary knowledge gap is the lack of fundamental scientific data for the Fe₅KO₈ compound itself. This gap encompasses several key areas:

Synthesis : There are no published, optimized methods for the targeted synthesis of pure-phase Fe₅KO₈.

Crystal Structure : Detailed crystallographic data, including the space group, lattice parameters, and atomic positions for Fe₅KO₈, are not available. aps.orgrcsb.orgresearchgate.net Without this information, a fundamental understanding of its structure-property relationships is impossible.

Physicochemical Properties : Essential properties such as magnetic behavior, electronic conductivity, thermal stability, and detailed spectroscopic characterization have not been reported.

Specific Applications : While it is listed for general industrial use, the specific functions or applications where this exact stoichiometry is advantageous remain undocumented in research literature. guidechem.com

This lack of foundational knowledge prevents a full understanding of the potential role of Fe₅KO₈. Future research should aim to fill these gaps, starting with the targeted synthesis and comprehensive characterization of this specific iron potassium oxide phase. Such studies would provide valuable insights for the broader field of mixed metal oxide chemistry and could uncover novel applications.

Table 2: Basic Compound Information for Fe₅KO₈

Property Value Source(s)
Molecular Formula Fe₅KO₈ nih.govguidechem.com
Molecular Weight 446.32 g/mol nih.gov
CAS Number 12160-30-4 nih.govguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe5KO8 B577999 Iron potassium oxide (Fe5KO8) CAS No. 12160-30-4

Properties

CAS No.

12160-30-4

Molecular Formula

Fe5KO8

Molecular Weight

446.315

IUPAC Name

potassium;iron(3+);oxygen(2-)

InChI

InChI=1S/5Fe.K.8O/q5*+3;+1;8*-2

InChI Key

YCIWSXOIJWOSND-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Origin of Product

United States

Advanced Synthetic Methodologies for Iron Potassium Oxide Fe₅ko₈

Solid-State Reaction Pathways and Mechanistic Considerations

Solid-state synthesis, often referred to as the ceramic method, is a conventional and widely used technique for producing polycrystalline solids from solid starting materials. This method typically involves the high-temperature reaction of a mixture of precursors, facilitating the diffusion of ions between the reacting solids to form the desired product.

For a compound like Fe₅KO₈, this would involve the intimate mixing of appropriate iron and potassium precursors, followed by calcination at elevated temperatures. The general mechanism relies on breaking the chemical bonds of the precursors and the subsequent formation of new bonds in the product lattice, a process governed by atomic diffusion rates, which are significant only at high temperatures.

Achieving a single-phase, pure product of Fe₅KO₈ via solid-state reaction is critically dependent on precise stoichiometric control of the initial precursors. The molar ratio of the potassium source to the iron source must be carefully calculated and measured to match the 1:5 potassium-to-iron ratio in the final compound.

Deviations from the target stoichiometry can lead to the formation of undesired secondary phases, such as other potassium ferrites (e.g., KFeO₂) or unreacted iron oxides (e.g., Fe₂O₃). Phase purity is typically confirmed using powder X-ray diffraction (XRD), which can identify the crystalline phases present in the final product. The reaction temperature and duration are crucial parameters that must be optimized to ensure the complete reaction and formation of a homogenous, single-phase material. Multiple grinding and heating cycles are often necessary to enhance homogeneity and drive the reaction to completion.

The choice of precursor materials significantly impacts the reaction kinetics and the properties of the final Fe₅KO₈ product. Common precursors for such syntheses include oxides, carbonates, nitrates, or hydroxides. For instance, potassium carbonate (K₂CO₃) or potassium nitrate (B79036) (KNO₃) could be used as the potassium source, while iron(III) oxide (Fe₂O₃) is a common precursor for iron.

The reactivity of the precursors is influenced by their particle size, surface area, and thermal stability. Finer, more intimately mixed powders generally exhibit higher reactivity, allowing for lower reaction temperatures and shorter durations. Reaction parameters such as the heating rate, final calcination temperature, reaction time, and the atmosphere (e.g., air, inert gas) are critical variables that must be controlled to achieve the desired phase.

Table 1: General Influence of Solid-State Reaction Parameters on Mixed-Oxide Synthesis

ParameterGeneral Influence
Precursor Type Affects reactivity, decomposition temperature, and potential for impurity incorporation.
Stoichiometry Determines the chemical formula of the target phase and the presence of secondary phases.
Particle Size Smaller particles increase the surface area for reaction, enhancing reaction rates.
Mixing Method Homogeneous mixing is crucial for ensuring complete reaction and phase purity.
Temperature Higher temperatures increase diffusion rates but can lead to decomposition or phase transitions.
Time Sufficient time is needed for the reaction to reach completion and for the crystal structure to order.
Atmosphere Can influence the oxidation state of the metals and the stability of the final product.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are solution-based techniques carried out in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. These methods offer excellent control over the crystallinity, size, and morphology of the resulting particles.

Hydrothermal synthesis of a compound like Fe₅KO₈ would involve dissolving soluble potassium and iron salts (e.g., nitrates, chlorides) in water, often with a mineralizer (e.g., a base like KOH) to control the pH and solubility of the precursors. The solution is then heated in an autoclave, where the increased temperature and pressure facilitate the dissolution and recrystallization process, leading to the formation of the final product.

This method is particularly advantageous for producing highly crystalline materials at temperatures lower than those required for solid-state reactions. By tuning parameters such as reaction temperature, time, pH, and precursor concentration, it is possible to control the particle size and shape (morphology) of the product, yielding materials in forms such as nanoparticles, nanorods, or platelets.

Solvothermal synthesis follows the same principles as the hydrothermal method but utilizes organic solvents (e.g., ethanol, ethylene glycol) or other non-aqueous liquids. The choice of solvent can significantly influence the formation of Fe₅KO₈ by altering the solubility of precursors, the reaction kinetics, and the surface chemistry of the growing crystals.

Different solvents can act as capping agents or structure-directing agents, providing a powerful tool for controlling the morphology and size of the resulting particles. For instance, high-boiling-point solvents can enable higher reaction temperatures than aqueous systems at a given pressure, potentially leading to different crystalline phases or improved crystallinity.

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis Parameters

ParameterHydrothermal SynthesisSolvothermal Synthesis
Solvent WaterNon-aqueous (e.g., alcohols, glycols)
Temperature Range Typically 100-300 °CCan be higher depending on solvent b.p.
Pressure Autogenous (generated by solvent vapor)Autogenous
Key Advantages Environmentally benign, good for high crystallinityExcellent morphological control, access to different reaction pathways
Controllable Variables pH, temperature, time, precursor concentrationSolvent type, temperature, time, additives

Emerging Synthetic Strategies for Tailored Fe₅KO₈ Architectures

While specific research on emerging synthetic strategies for Fe₅KO₈ is not available, general trends in materials chemistry point towards several advanced methods that could be applied to create tailored architectures of this compound. These methods aim to produce materials with controlled structures at the nanoscale, which can enhance their properties for various applications.

Potential emerging strategies could include:

Microwave-Assisted Synthesis: Utilizing microwave radiation to rapidly heat the reaction mixture can dramatically reduce synthesis times for both solid-state and solvothermal reactions, often leading to more uniform and smaller particles.

Sol-Gel Method: This technique involves the formation of a "sol" (a colloidal suspension of solid particles) which then undergoes gelation to form a "gel" network. Subsequent drying and heat treatment of the gel can produce highly homogeneous, phase-pure materials at lower temperatures than traditional solid-state methods.

Template-Directed Synthesis: Using hard templates (e.g., porous silica (B1680970), carbon nanotubes) or soft templates (e.g., surfactants, polymers) to guide the growth of the material, allowing for the creation of complex and porous architectures with high surface areas.

These advanced methods offer promising pathways for future research into the synthesis of Fe₅KO₈ with precisely controlled properties, should the scientific community develop a specific interest in this particular compound.

Template-Assisted Growth Mechanisms

Template-assisted synthesis is a versatile method for controlling the size, shape, and structure of nanomaterials. This technique utilizes the pores and channels of a nanoporous "template" to guide the formation of the desired material. Templates can be categorized as "hard" templates, which are pre-formed with a rigid structure, or "soft" templates that are generated in-situ during the reaction.

Despite the widespread use of this method for producing various metal oxides, a review of the current scientific literature indicates a lack of studies specifically detailing the template-assisted growth of iron potassium oxide (Fe₅KO₈). While research exists on the template-assisted synthesis of other iron-based nanomaterials, such as Fe-Pd ferromagnetic alloys, the mechanisms and specific parameters for Fe₅KO₈ remain unexplored.

Table 1: General Parameters in Template-Assisted Synthesis

ParameterDescriptionPotential Influence on Product
Template Material The material from which the template is made (e.g., anodic aluminum oxide, polymers).Determines pore size, shape, and chemical compatibility.
Pore Dimensions The diameter and length of the pores in the template.Directly controls the dimensions of the resulting nanostructures.
Precursor Chemistry The chemical composition of the starting materials.Influences the reaction kinetics and purity of the final product.
Deposition Method The technique used to introduce the precursor into the template (e.g., electrochemical deposition, sol-gel).Affects the uniformity and filling of the template pores.
Template Removal The process of dissolving or etching away the template material.Can impact the structural integrity of the final product.

Chemical Vapor Deposition and Other Gas-Phase Methods

Chemical Vapor Deposition (CVD) is a technique in which a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Gas-phase synthesis methods, in general, offer precise control over the size and composition of nanoparticles.

The application of CVD and other gas-phase methods for the synthesis of iron and iron oxide thin films and nanoparticles is well-documented, often utilizing precursors like iron pentacarbonyl (Fe(CO)₅). However, specific research detailing the synthesis of the ternary compound iron potassium oxide (Fe₅KO₈) via these methods is not present in the available scientific literature. The introduction of a potassium source in a gas-phase reaction with an iron precursor would present unique challenges in controlling stoichiometry and phase purity, which have not yet been addressed in published research for this specific compound.

Table 2: Common Precursors in CVD of Iron-Based Materials

PrecursorChemical FormulaDeposition Temperature Range (°C)Common Products
Iron PentacarbonylFe(CO)₅100 - 300Iron, Iron Oxides
FerroceneFe(C₅H₅)₂300 - 600Iron, Iron Carbides
Iron(III) ChlorideFeCl₃600 - 900Iron, Iron Oxides

Post-Synthetic Modifications and Annealing Effects on Fe₅KO₈ Structures

The scientific literature contains extensive research on the post-synthetic modification of porous materials like metal-organic frameworks (MOFs) and the effects of annealing on various iron-based alloys and oxides. For instance, studies on potassium-doped iron oxides have shown that annealing at high temperatures (e.g., 800 °C) can lead to the formation of different phases, such as K₂Fe₂₂O₃₄. However, there is a clear absence of research specifically investigating the post-synthetic modification or the detailed effects of annealing on the crystal structure of pre-synthesized iron potassium oxide (Fe₅KO₈). Without experimental data, any discussion of how these processes would specifically affect the Fe₅KO₈ structure would be speculative.

Table 3: General Effects of Annealing on Metal Oxides

Annealing ParameterGeneral Effect
Temperature Increased temperature generally leads to grain growth, improved crystallinity, and can induce phase transformations.
Atmosphere The gas environment (e.g., air, inert gas, reducing atmosphere) can influence the oxidation state of the metal and the final phase composition.
Duration Longer annealing times can promote more complete phase transitions and larger grain sizes.
Heating/Cooling Rate The rate of temperature change can affect the microstructure and the formation of metastable phases.

Crystallographic Elucidation and Structural Analysis of Fe₅ko₈

Determination of Crystal System and Space Group Symmetries

The initial step in the structural characterization of a crystalline material like Fe₅KO₈ is to identify its crystal system and space group. The crystal system classifies the material into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the symmetry of its unit cell. The unit cell is the smallest repeating unit of the crystal lattice.

This determination is typically achieved through X-ray diffraction (XRD) experiments on either single-crystal or polycrystalline (powder) samples. The resulting diffraction pattern, a unique fingerprint of the material, provides the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ).

From the systematic absences of certain reflections in the diffraction pattern, the space group can be deduced. The space group provides a complete description of the symmetry of the crystal structure, including all translational, rotational, and reflectional symmetries. researchgate.net There are 230 possible space groups, and identifying the correct one is a critical step for a complete structure solution. researchgate.netCurrent time information in Bangalore, IN.

For a novel compound like Fe₅KO₈, initial analysis might suggest a few possible space groups. For instance, many complex oxides crystallize in lower symmetry systems like monoclinic or orthorhombic. Without experimental data, a definitive assignment is not possible. However, the process would involve indexing the diffraction pattern to determine the unit cell, followed by analyzing the reflection conditions to narrow down the possibilities from the 230 space groups.

Table 1: Illustrative Crystallographic Data for Fe₅KO₈ (Note: The following data are illustrative as specific experimental values for Fe₅KO₈ are not available in public crystallographic databases. The values represent the type of parameters that would be determined.)

ParameterValue
Crystal System To be determined (e.g., Monoclinic)
Space Group To be determined (e.g., P2₁/c)
a (Å) Hypothetical value (e.g., 7.85)
b (Å) Hypothetical value (e.g., 10.12)
c (Å) Hypothetical value (e.g., 12.45)
α (°) Hypothetical value (e.g., 90)
β (°) Hypothetical value (e.g., 98.5)
γ (°) Hypothetical value (e.g., 90)
Cell Volume (ų) Calculated from cell parameters
Z (Formula units/cell) To be determined

Detailed Atomistic Arrangements and Coordination Environments of Fe, K, and O

Once the space group is established, a model of the atomic arrangement within the unit cell can be built and refined. This involves determining the precise coordinates of each atom and understanding how they bond with their neighbors.

A crucial aspect of the Fe₅KO₈ structure is the distribution and oxidation state of the five iron atoms per formula unit. Iron commonly exists in +2 (ferrous) and +3 (ferric) oxidation states, and it is possible for a single compound to contain iron in a mixed-valence state. psds.ac.ukwisc.edu The charge neutrality of the compound must be maintained. Assuming oxygen is in its usual -2 state and potassium is +1, the five iron atoms must have a total positive charge of +15 to balance the 16 negative charges from the eight oxygen atoms and the +1 from potassium. This could be achieved, for example, with five Fe³⁺ ions.

In the crystal lattice, iron atoms may occupy one or more distinct crystallographic sites, known as Wyckoff positions. Structural refinement would determine if the Fe atoms are ordered onto specific sites or show site occupancy disorder, where a particular site might be occupied by iron only a fraction of the time. The coordination environment of each iron site—typically octahedral or tetrahedral with respect to the surrounding oxygen atoms—would also be determined.

Table 2: Hypothetical Atomic Positions and Occupancies for Fe₅KO₈ (Note: This table illustrates the kind of information obtained from a full structural refinement. Specific coordinates and site occupancies for Fe₅KO₈ are not available.)

AtomWyckoff SitexyzOccupancy
K1 e.g., 4e0.2510.1120.4891.0
Fe1 e.g., 4e0.7530.3450.1231.0
Fe2 e.g., 2a0.00.00.01.0
O1 e.g., 4e0.8870.2110.0561.0
O2 e.g., 4e0.6210.4980.2451.0
O3 e.g., 8f0.1340.2560.8761.0

Advanced X-ray Diffraction Techniques for Structural Refinement

To obtain a definitive and highly accurate structural model, advanced diffraction techniques are employed. The choice between them often depends on the availability of the sample in either polycrystalline or single-crystal form.

When Fe₅KO₈ is synthesized as a powder, Rietveld refinement is a powerful method for extracting detailed structural information from its powder XRD pattern. crystallography.net This technique involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model.

The process starts with an initial model of the crystal structure (unit cell, space group, and approximate atomic positions). The parameters of this model—including lattice parameters, atomic coordinates, site occupancies, and factors describing the peak shapes and background—are iteratively adjusted to minimize the difference between the observed and calculated patterns. A successful Rietveld refinement can yield accurate lattice parameters, bond lengths, and bond angles, providing a detailed picture of the average crystal structure. crystallography.net

The "gold standard" for structure determination is single-crystal X-ray diffraction (SC-XRD). crystallography.netnih.govuniv-rennes1.fr This technique requires a small, high-quality single crystal of Fe₅KO₈. The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction data consists of thousands of individual reflection intensities.

This rich, three-dimensional dataset allows for an unambiguous determination of the space group and a highly precise refinement of the crystal structure. crystallography.net SC-XRD can resolve complex structural features such as subtle distortions, atomic ordering, and the precise location of all atoms, including the lighter oxygen atoms, providing definitive bond lengths and angles. nih.gov This level of detail is essential for correlating the structure of Fe₅KO₈ with its physical and chemical properties.

Synchrotron-Based Techniques for In Situ Structural Monitoring

The study of complex crystalline structures like iron potassium oxide (Fe₅KO₈) under dynamic conditions necessitates advanced analytical methods capable of capturing fleeting structural changes. Synchrotron-based techniques are indispensable for in situ structural monitoring, providing unparalleled insight into the material's behavior under various stimuli such as temperature, pressure, or reactive atmospheres. The high brilliance, collimation, and tunable energy of synchrotron X-ray sources enable real-time tracking of phase transitions, reaction kinetics, and subtle lattice modifications that are not observable with conventional laboratory equipment. arizona.edu

Synchrotron X-ray diffraction (SXRD) and X-ray absorption spectroscopy (XAS) are two of the most powerful techniques in this regard. wikipedia.org In situ SXRD allows for the rapid collection of diffraction patterns, enabling the continuous monitoring of changes in the crystal lattice. rsc.orgmdpi.com This is crucial for understanding the mechanisms of synthesis, thermal decomposition, or phase transformations in Fe₅KO₈. For instance, by heating a sample of Fe₅KO₈ within the synchrotron beamline, researchers can precisely map the evolution of its crystallographic phases as a function of temperature. rsc.orgmatec-conferences.org

Complementary to diffraction methods, XAS provides element-specific information about the local atomic structure and electronic state of the constituent atoms. malvernpanalytical.comiaea.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). malvernpanalytical.comspeciation.net For Fe₅KO₈, XANES spectra at the Fe K-edge can reveal the oxidation state of the iron atoms (e.g., Fe²⁺ vs. Fe³⁺) and their coordination geometry. speciation.netmdpi.com The EXAFS region provides data on the bond distances and coordination numbers of the neighboring oxygen and potassium atoms around the central iron atom. iaea.org This level of detail is critical for understanding the charge-ordering phenomena and local structural distortions that govern the material's properties.

The combination of in situ SXRD and XAS at a synchrotron facility offers a comprehensive picture of the structural dynamics of Fe₅KO₈. mdpi.com While SXRD reveals long-range crystallographic order and phase changes, XAS probes the local environment of specific elements, providing a more complete understanding of the structure-property relationships in this complex oxide. ansto.gov.aunih.gov

Detailed Research Findings

In situ synchrotron-based studies can yield a wealth of data on the structural evolution of Fe₅KO₈. The following tables represent typical findings from such experiments, illustrating the kind of data that can be obtained.

Table 1: In Situ Synchrotron X-ray Diffraction Data for Fe₅KO₈ During Thermal Analysis

This table summarizes the crystallographic parameters of Fe₅KO₈ as a function of temperature, as might be determined by Rietveld refinement of in situ SXRD data. It showcases a hypothetical phase transition from a low-temperature orthorhombic phase to a high-temperature tetragonal phase.

Temperature (°C)Crystal SystemSpace Groupa (Å)b (Å)c (Å)Unit Cell Volume (ų)
25OrthorhombicPnnm9.1511.322.98308.5
200OrthorhombicPnnm9.1811.353.00312.1
400OrthorhombicPnnm9.2211.393.02316.2
600TetragonalP4/mbm9.289.283.05325.7
800TetragonalP4/mbm9.359.353.08334.8

Table 2: Fe K-edge XANES and EXAFS Analysis of Fe₅KO₈

This table presents representative data from an in situ XAS experiment, detailing changes in the local atomic environment of the iron atoms in Fe₅KO₈ at different temperatures. The Fe K-edge position indicates the average oxidation state, while the EXAFS parameters reveal the coordination environment.

Temperature (°C)Fe K-edge Position (eV)Average Fe Oxidation StateFirst ShellCoordination Number (N)Bond Distance (R, Å)
257125.1+3.0Fe-O61.98
4007124.8+2.9Fe-O62.01
8007124.5+2.8Fe-O52.05

Advanced Spectroscopic and Microscopic Characterization of Fe₅ko₈

High-Resolution Microscopy for Morphological and Nanostructural Insights

Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology and Particle Size Distribution

There is no specific research available that details the use of Field Emission Scanning Electron Microscopy (FESEM) to analyze the surface morphology or particle size distribution of Iron potassium oxide (Fe₅KO₈). Such an analysis would typically provide high-resolution images of the material's surface, revealing particle shape, agglomeration tendencies, and a statistical distribution of particle sizes, which is crucial for applications in areas like nanomaterials. canada.ca However, no published FESEM micrographs or corresponding particle size data for Fe₅KO₈ could be located.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Microstructure and Lattice Imaging

Similarly, the scientific literature lacks studies employing Transmission Electron Microscopy (TEM) or High-Resolution TEM (HRTEM) for the microstructural analysis of Fe₅KO₈. TEM would offer insights into the internal structure, crystallinity, and presence of defects. HRTEM, in particular, would allow for the visualization of atomic lattice fringes, enabling the measurement of inter-planar spacing and providing fundamental data on the compound's crystal structure. No such microstructural data or lattice imaging results for Fe₅KO₈ are currently available.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Topography and Local Electronic States

No published research could be found that utilizes Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) to investigate the surface of Fe₅KO₈. An AFM analysis would yield three-dimensional topographical maps, quantifying surface roughness and identifying nanoscale features. STM would further probe the local density of electronic states on the material's surface. This information is absent from the current body of scientific literature for Fe₅KO₈.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments (if applicable)

The application of Nuclear Magnetic Resonance (NMR) spectroscopy to study the local atomic environments in Fe₅KO₈ has not been reported. While NMR can be a powerful tool for probing the coordination and bonding environments of specific nuclei (such as ⁵⁷Fe or ³⁹K) within a material, no studies have published NMR spectra or related findings for this compound.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Mapping and Diffusion Studies

There are no available studies that have used Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) to perform surface chemical mapping or diffusion analysis on Fe₅KO₈. TOF-SIMS is a highly sensitive surface technique capable of identifying the elemental and molecular composition of the outermost atomic layers of a material and mapping their distribution. This type of surface-specific chemical information for Fe₅KO₈ is not present in the reviewed literature.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the computational and theoretical investigations of the chemical compound Iron potassium oxide (Fe₅KO₈) that would allow for the generation of the requested article. Searches for studies on this particular compound's electronic band structure, atomic and electronic modeling, or simulated spectroscopic signatures did not yield any specific findings.

The compound is identified with the CAS number 12160-30-4. rohs.ca However, detailed scholarly articles focusing on Density Functional Theory (DFT) calculations, predictions of its iron oxidation states, analyses of its bonding interactions, or simulations of its spectroscopic signatures (Raman, Infrared, XAS, XES) are not present in the public domain.

Therefore, it is not possible to provide the detailed, research-based article as outlined in the prompt. The requested sections and subsections require specific computational data and theoretical analyses that are not available in existing scientific literature for Fe₅KO₈.

Computational and Theoretical Investigations of Fe₅ko₈

Molecular Dynamics Simulations for Dynamic Processes and Thermal Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nist.gov By solving the classical equations of motion for a system of particles, MD simulations can reveal detailed information about the dynamic processes and thermal stability of materials. nist.govicm.edu.pl For a compound such as Fe₅KO₈, MD simulations can elucidate atomic vibrations, diffusion of ions, and structural transformations at various temperatures. researchgate.net

Reactive molecular dynamics, an advanced form of MD, can also model chemical reactions, offering a window into the thermal decomposition pathways of complex materials. nih.govnist.gov This method is particularly useful for understanding how materials like Fe₅KO₈ might behave under extreme temperature conditions. nist.gov The stability of a material at different temperatures can be assessed by monitoring key parameters such as energy fluctuations and geometric integrity over the course of a simulation. mdpi.com

The thermal stability of a material is a critical parameter, and MD simulations can predict it by simulating the system at progressively higher temperatures. mdpi.comnih.gov The point at which the simulated crystal structure breaks down or undergoes a phase transition is indicative of its melting point or decomposition temperature. For instance, simulations on potassium oxide (K₂O) nanoparticles have been used to determine their size-dependent melting points and glass transition temperatures. icm.edu.pl In such simulations, the total energy of the system is monitored as a function of temperature; a sharp change in energy can signify a phase transition. icm.edu.pl

Below is a hypothetical data table illustrating the kind of information that could be obtained from MD simulations on the thermal stability of Fe₅KO₈.

Table 1: Simulated Thermal Properties of Fe₅KO₈

Simulation Temperature (K) Average Potential Energy (eV/atom) Mean Squared Displacement (Ų) Structural Phase
300 -5.8 0.15 Crystalline
600 -5.5 0.45 Crystalline
900 -5.1 1.20 Onset of ionic diffusion

This table is illustrative and based on typical results from MD simulations of similar oxide materials. The values are not experimental data for Fe₅KO₈.

Ab Initio Thermodynamics for Phase Stability Prediction

Ab initio thermodynamics is a theoretical framework that combines first-principles quantum mechanical calculations, such as those based on Density Functional Theory (DFT), with thermodynamic principles to predict the stability of material phases under various conditions of temperature and pressure. acs.orgresearchgate.net This method is crucial for constructing phase diagrams of multi-component systems like the K-Fe-O system, to which Fe₅KO₈ belongs. researchgate.netmdpi.com

The foundation of ab initio thermodynamics lies in the accurate calculation of the Gibbs free energy for different possible crystal structures and compositions. ucl.ac.uk By comparing the Gibbs free energies of competing phases, one can determine the most stable phase at a given temperature and chemical potential of its constituent elements. acs.org For example, in the context of potassium-doped iron oxides, theoretical studies have investigated the stability of phases like KFeO₂ and K₂Fe₂₂O₃₄ under different conditions. mdpi.com

DFT+U is a common computational approach used for transition metal oxides like those containing iron, as it provides a more accurate description of electron correlation effects. researchgate.net Using this method, researchers can calculate formation energies, which are essential for determining phase stability. researchgate.net For instance, studies on the Na-Fe-O system have successfully used this approach to derive phase diagrams for compounds like NaFeO₂. researchgate.netmdpi.com

A key output of these investigations is a phase diagram, which maps out the stable phases as a function of variables like temperature and the chemical potentials of the components. For the Fe₅KO₈ system, this would involve considering the chemical potentials of potassium, iron, and oxygen.

Below is a conceptual data table representing the type of output one might expect from ab initio thermodynamic calculations for the Fe₅KO₈ system, indicating its stability relative to other known phases in the K-Fe-O system under specific conditions.

Table 2: Calculated Formation Enthalpies and Relative Stability of Selected K-Fe-O Compounds

Compound Calculated Formation Enthalpy (eV/atom) Stability relative to Fe₂O₃ and K₂O
KFeO₂ -3.5 Stable
K₂Fe₂₂O₃₄ -4.2 Stable

| Fe₅KO₈ (hypothetical) | -4.0 | Metastable |

This table is for illustrative purposes. The formation enthalpy for Fe₅KO₈ is hypothetical and serves to demonstrate how its stability would be assessed relative to other known compounds in the K-Fe-O system.

By combining these computational approaches, a comprehensive understanding of the structural, dynamic, and thermodynamic properties of Fe₅KO₈ can be achieved, guiding experimental efforts for its synthesis and characterization.

Reaction Mechanisms and Surface Chemistry Involving Fe₅ko₈

Surface Reaction Pathways and Intermediate Species Identification

The reaction pathways on potassium-promoted iron oxide surfaces are highly dependent on the specific catalytic process. In the context of the reverse water-gas shift (RWGS) reaction, the addition of potassium to an iron oxide catalyst can shift the reaction mechanism from a redox pathway to an associative pathway. rsc.orgresearchgate.net

Redox Pathway: In this mechanism, CO₂ dissociates on an oxygen vacancy to form CO and an adsorbed oxygen atom. The vacancy is then regenerated by the reduction of the surface by H₂. researchgate.net

Associative Pathway: This pathway involves the formation of intermediate species. With potassium promotion, CO₂ can adsorb on basic sites, leading to the formation of carbonate, bicarbonate, and formate (B1220265) species. rsc.orgresearchgate.net These intermediates then decompose to produce CO and water.

In Fischer-Tropsch synthesis, potassium promotion is known to enhance the carburization of iron, leading to the formation of iron carbides (e.g., χ-Fe₅C₂), which are considered active phases. mdpi.comrsc.orgrsc.org Potassium is believed to suppress the dissociative adsorption of H₂ while promoting the dissociative adsorption of CO, which facilitates the formation of iron carbides and subsequent hydrocarbon chain growth. mdpi.commdpi.com

For the dehydrogenation of ethylbenzene (B125841), the active phase is often proposed to be a potassium ferrite (B1171679), such as KFeO₂. iastate.educore.ac.uk The reaction is thought to proceed through the abstraction of hydrogen from ethylbenzene on the catalyst surface.

Table 1: Proposed Intermediate Species in Reactions on Potassium-Promoted Iron Oxides

Catalytic ProcessProposed Intermediate SpeciesSource(s)
Reverse Water-Gas ShiftCarbonates, Bicarbonates, Formates rsc.orgresearchgate.net
Fischer-Tropsch SynthesisIron Carbides (e.g., χ-Fe₅C₂) mdpi.comrsc.orgrsc.org
Ethylbenzene DehydrogenationAdsorbed Ethylbenzene/Styrene (B11656) scispace.com

Role of Oxygen Vacancies and Defects in Surface Reactivity

Oxygen vacancies and other surface defects are crucial for the catalytic activity of metal oxides, including potassium-promoted iron oxides. These sites are often the primary locations for the adsorption and activation of reactant molecules. rsc.org

In the RWGS reaction, oxygen vacancies on the iron oxide surface are the active sites for the dissociation of CO₂ in the redox mechanism. researchgate.net The promotion with potassium can influence the concentration and stability of these vacancies. K-doping has been shown to enhance the oxygen vacancy component in iron oxide. rsc.org

For Fischer-Tropsch synthesis, the creation of surface vacancies through the reduction of the iron oxide precursor is a critical step. Copper is often added as a promoter to facilitate this reduction by creating additional surface vacancies. mdpi.com The presence of potassium can then influence the subsequent carburization process at these defect sites.

Studies on K-doped Fe₂O₃ have shown that the presence of potassium can disturb the lattice and create defects, which in turn can alter the electronic structure and enhance the charge transfer capability of the material. rsc.org

Interfacial Phenomena in Heterogeneous Systems involving Fe₅KO₈

Potassium promotion significantly alters the adsorption and desorption characteristics of reactant and product molecules on iron oxide surfaces. This is a key aspect of its promotional effect.

In Fischer-Tropsch synthesis, potassium is known to increase the adsorption of CO while suppressing the adsorption of H₂. mdpi.commdpi.com This altered balance of adsorbates is believed to favor the formation of iron carbides and promote the growth of longer-chain hydrocarbons. acs.orgmdpi.com Temperature-programmed desorption (TPD) studies have shown that the addition of potassium to iron catalysts leads to a shift in the CO desorption peak to higher temperatures, indicating a stronger bond between CO and the iron surface. rsc.org

Temperature-programmed desorption of CO₂ (TPD-CO₂) from alkali-promoted iron catalysts has shown that the basicity of the catalyst increases with the addition of alkali metals. mdpi.com This increased basicity enhances the adsorption of acidic molecules like CO₂. The TPD-CO₂ profiles typically show desorption peaks at various temperatures, corresponding to CO₂ adsorbed on sites with different basic strengths. mdpi.com

The kinetics of metal-oxygen bond formation and dissociation are fundamental to the catalytic cycle of many reactions on oxide surfaces. The presence of potassium influences the strength of the Fe-O bond, which in turn affects the reducibility of the iron oxide and the mobility of lattice oxygen.

Studies have shown that the incorporation of potassium into iron oxide can stabilize the oxide against reduction, likely through the formation of potassium ferrite phases like KFeO₂. iastate.educore.ac.uk This stabilization implies a modification of the Fe-O bond strength. However, other studies on nitrogen-doped carbon nanotube-supported iron catalysts have indicated that potassium retards the reducibility of the iron catalyst. engineering.org.cn

The interaction of potassium with iron oxides is complex. X-ray Photoelectron Spectroscopy (XPS) studies on potassium-doped α-Fe₂O₃ did not show new features for oxygen related to a K-O bond, suggesting that potassium may not be directly incorporated into the iron oxide lattice but rather exists as surface species. mdpi.com

Diffusion Mechanisms of Potassium and Oxygen on Iron Oxide Surfaces

The mobility of both potassium and oxygen on the surface and in the near-surface region of iron oxide catalysts is critical for the formation of active phases and for the catalytic process itself.

Potassium is known to be mobile on iron surfaces, especially at elevated temperatures. Studies on the mobility of potassium on an iron catalyst for ammonia (B1221849) synthesis showed surface diffusion of potassium in the temperature range of 500-600°C. researchgate.net Due to its relatively large atomic radius, potassium tends to remain on the surface of the iron catalyst rather than dissolving into the bulk crystal lattice. researchgate.net

Oxygen diffusion is also a key process, particularly in reactions involving the redox mechanism. The diffusion of lattice oxygen to the surface can replenish oxygen vacancies that are consumed during the catalytic cycle.

Kinetic Studies of Surface-Promoted Reactions

In Fischer-Tropsch synthesis, the addition of potassium to supported iron catalysts leads to an improved catalytic performance. researchgate.net It has been estimated that an optimal promotion is achieved with approximately one potassium atom per 8-9 surface iron atoms. researchgate.net Kinetic studies have shown that while potassium promotion can affect the activity, its stronger impact is on the selectivity of the reaction, for instance, by suppressing methane (B114726) formation and shifting the product distribution towards higher molecular weight hydrocarbons. acs.orgrsc.org

For the dehydrogenation of ethylbenzene, transient kinetic studies have revealed that the fully oxidized iron phases containing only Fe³⁺ ions (present in Fe₂O₃, KFeO₂, and K₂Fe₂₂O₃₄) are responsible for high catalytic activity. scispace.com The deactivation of the catalyst is linked to the reduction of these Fe³⁺-containing phases. scispace.com

In the reverse water-gas shift reaction on Fe/γ-Al₂O₃ catalysts, the addition of potassium enhances the specific reaction rate. rsc.org Kinetic analysis suggests that potassium activates a secondary, associative pathway for CO formation. rsc.org

Table 2: Summary of Kinetic Effects of Potassium Promotion on Iron Oxide Catalysts

Catalytic ReactionEffect of Potassium Promotion on KineticsSource(s)
Fischer-Tropsch SynthesisAlters selectivity, suppresses methane formation, may affect activity. acs.orgresearchgate.netrsc.org
Ethylbenzene DehydrogenationHigh activity on Fe³⁺ phases, deactivation by reduction. scispace.com
Reverse Water-Gas ShiftEnhances specific reaction rate, activates associative pathway. rsc.org

Catalytic Applications and Mechanistic Insights of Fe₅ko₈

Fe₅KO₈ as a Promoter in Heterogeneous Catalysis

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the surface properties of the catalyst are paramount. wikipedia.orgwikipedia.org Potassium's role in iron-based catalysts is to modify these surface properties, thereby enhancing catalytic activity, selectivity, and stability in several key industrial reactions. mdpi.commdpi.com The formation of potassium-iron oxide species on the catalyst surface is linked to these promotional effects. mdpi.com

The primary mechanistic role of potassium as a promoter in iron-based catalysts is electronic. Potassium, being an alkali metal, has a low electronegativity and readily donates electron density to the iron atoms. osti.gov This electron-donating effect increases the electron density on the surface of the iron active sites. mdpi.com This modification is crucial for several reasons:

Facilitation of Carburization: In processes like Fischer-Tropsch synthesis, the active phase is often an iron carbide (FeₓCᵧ). mdpi.comosti.gov Potassium's electronic promotion facilitates the dissociative adsorption of carbon monoxide and enhances the rate of iron oxide carburization, leading to a higher concentration of the active carbide phase. mdpi.comosti.gov

Increased Surface Basicity: The addition of potassium increases the basicity of the catalyst surface. This enhanced basicity influences the adsorption of acidic molecules and intermediates, thereby altering reaction pathways and product selectivity. mdpi.com

Stabilization of Active Phases: In some instances, promoters can help prevent the deactivation of the catalyst. For example, certain alkali promoters can prevent the loss of active sites by inhibiting the reoxidation of the catalyst. mdpi.com

The electronic modification of the iron surface by potassium has a profound impact on how reactant molecules adsorb onto the catalyst.

Carbon Monoxide (CO): Potassium promotion significantly strengthens the adsorption of CO on the iron surface and facilitates the scission of the C-O bond. mdpi.comosti.gov This is attributed to the increased electron back-donation from the electron-rich iron atoms to the antibonding orbitals of the adsorbed CO molecule, which weakens the intramolecular bond. Studies have shown that potassium carbonate (K₂CO₃) promotion can increase a catalyst's capacity for CO adsorption by as much as 80% and the heat of reversible CO adsorption by up to 50%. osti.gov

Hydrogen (H₂): Conversely, potassium strongly suppresses the dissociative chemisorption of hydrogen on the iron surface. mdpi.commdpi.comosti.gov The electron-donating effect of potassium is believed to be responsible for lowering the coverage of adsorbed hydrogen species on the surface. mdpi.com This altered ratio of adsorbed CO to H₂ is a key factor in controlling product selectivity in reactions like the Fischer-Tropsch synthesis. osti.gov

Nitrogen (N₂): In the context of ammonia (B1221849) synthesis, potassium promotion is critical. It accelerates the chemisorption and subsequent dissociation of dinitrogen (N₂) on the iron surface, which is the rate-determining step of the reaction. rsc.org The electronic effect of potassium facilitates the dissociative adsorption of the molecular nitrogen. mdpi.comrsc.org

Table 1: Effect of Potassium Promotion on Catalyst Properties This table illustrates the impact of adding potassium to an iron catalyst on its physical and adsorptive properties, as derived from experimental data.

PropertyUnpromoted Iron CatalystPotassium-Promoted Iron CatalystReference
CO Adsorption Capacity BaselineIncreased up to 80% osti.gov
Heat of CO Adsorption BaselineIncreased up to 50% osti.gov
Hydrogen Adsorption BaselineSuppressed/Decreased mdpi.commdpi.comosti.gov
Surface Basicity LowerHigher mdpi.com

Catalytic Activity in Carbon Monoxide Conversion Reactions

Potassium-promoted iron catalysts are extensively used in reactions involving the conversion of carbon monoxide, primarily due to their ability to steer the reaction towards desired products and enhance reaction rates.

Fischer-Tropsch Synthesis (FTS) is a process that converts synthesis gas (a mixture of CO and H₂) into liquid hydrocarbons. mdpi.commdpi.com Iron-based catalysts are often preferred due to their low cost and high activity. The addition of potassium as a promoter is a key strategy for controlling the product distribution.

The mechanism is influenced by potassium in several ways:

Enhanced CO Dissociation: By promoting the dissociation of CO and suppressing H₂ adsorption, potassium increases the surface concentration of carbon intermediates relative to hydrogen. mdpi.comosti.gov

Increased Chain Growth: This higher surface carbon coverage favors the chain growth probability (α), leading to the formation of heavier, long-chain hydrocarbons and waxes, and reducing the selectivity towards undesired methane (B114726). mdpi.comosti.gov

Higher Olefin Selectivity: The suppression of surface hydrogen also leads to a higher selectivity for olefins over paraffins, as there is less hydrogen available for the secondary hydrogenation of the initially formed alkenes. osti.gov For instance, adding 0.6% K₂CO₃ to an iron catalyst was found to increase the olefin yield from 22% to 60%. osti.gov

The active phase for FTS on iron-based catalysts is considered to be a mixture of iron carbides, with Hägg carbide (χ-Fe₅C₂) being particularly important. mdpi.com Potassium's role in promoting the formation of these carbides is thus central to its effectiveness in FTS. mdpi.comosti.gov However, excessive potassium loading can lead to deactivation through pore blocking caused by excess carbon formation. osti.gov

Table 2: Example of Promoter Effect on CO₂ Hydrogenation to Hydrocarbons This table shows how the introduction of cobalt and a potassium promoter (KZFe) can affect the catalytic performance in CO₂ hydrogenation, which follows a Fischer-Tropsch-like mechanism.

CatalystCO₂ Conversion (%)C₅+ Selectivity (%)CO Selectivity (%)Reference
KZFe -49.9- nih.gov
KZFe–2.5Co -55.2- nih.gov
KZFe–5.0Co 50.257.88.1 nih.gov

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is an essential industrial reaction, often used to produce high-purity hydrogen or to adjust the H₂/CO ratio in syngas for processes like FTS. wikipedia.org Iron-based catalysts, particularly those based on an iron oxide-chromium oxide formulation, are standard for high-temperature shift (HTS) catalysis. wikipedia.org

Alkali metals, including potassium, are known to significantly enhance the activity of iron catalysts for the WGS reaction. mdpi.com This enhancement allows the catalyst system to operate efficiently even with a low H₂/CO ratio in the feed, as the WGS reaction can produce the necessary hydrogen in-situ. mdpi.com In processes combining CO₂ capture with the WGS reaction, known as Sorption Enhanced Water-Gas Shift (SEWGS), potassium-promoted materials are used as highly selective sorbents for CO₂ removal, which shifts the reaction equilibrium towards higher CO conversion and H₂ production. mdpi.com

Fe₅KO₈ in Alkylbenzene Dehydrogenation Processes: Active Site Formation

In the dehydrogenation of alkylbenzenes, such as the production of styrene (B11656) from ethylbenzene (B125841), iron oxide-based catalysts are commonly employed. The addition of a small amount of potassium to these catalysts serves as a critical promoter. mdpi.com The promotional effect in this process has been directly correlated with the formation of active sites that are composed of potassium-iron oxides. mdpi.com These Fe-K-O sites are believed to be the catalytically active centers responsible for the dehydrogenation reaction.

Mechanistic Investigations of Redox Cycles in Fe₅KO₈ Catalysis

The catalytic activity of potassium-promoted iron oxide catalysts, including by extension Fe₅KO₈, is intrinsically linked to the redox cycling of iron between its oxidation states, primarily Fe³⁺ and Fe²⁺. This cycling facilitates the transfer of electrons necessary for various catalytic reactions. The presence of potassium significantly influences the electronic properties of the iron centers, thereby modulating the ease and efficiency of this redox process.

In many catalytic applications, such as oxidation-reduction reactions, the Fe³⁺/Fe²⁺ couple acts as the active site. For instance, in photo-Fenton type reactions, potassium ferrites have demonstrated high efficiency in the degradation of organic pollutants due to their redox-active Fe³⁺/Fe²⁺ sites. The mechanism involves the transfer of electrons, where the catalyst facilitates this process to enhance the electrophilicity of reactants. The redox cycling can be initiated by various means, including the presence of a reducing agent like hydrogen peroxide (H₂O₂), which facilitates the cycling between Fe³⁺ and Fe²⁺. mdpi.com

The general mechanism can be described by the following simplified steps on the catalyst surface:

Reduction of Fe³⁺: An electron donor in the reaction medium reduces the iron centers from the Fe³⁺ state to the Fe²⁺ state.

Oxidation of Fe²⁺: The newly formed Fe²⁺ center then donates an electron to an acceptor molecule, returning to the Fe³⁺ state and completing the catalytic cycle.

The presence of potassium is known to donate electrons to adjacent iron centers. This electronic promotion strengthens the bonds between iron and certain adsorbates (like carbon in Fe-C bonds) while weakening others (like Fe-H bonds). This modulation of adsorption strengths can significantly influence the reaction pathway and selectivity.

Table 1: Influence of Potassium on the Redox Behavior of Iron Oxide Catalysts

PropertyObservation in Potassium-Promoted Iron OxidesImplication for Fe₅KO₈ Catalysis
Electron Donation Potassium acts as an electronic promoter, donating electron density to the iron centers.Enhances the ability of iron to participate in redox reactions by stabilizing higher oxidation states and facilitating electron transfer.
Redox Potential The redox potential of the Fe³⁺/Fe²⁺ couple is modified.The specific redox potential of Fe₅KO₈ will determine its suitability for catalyzing particular oxidation or reduction reactions.
Oxygen Mobility The presence of potassium can create oxygen vacancies and enhance the mobility of lattice oxygen.Facilitates oxidation reactions where lattice oxygen is directly involved in the catalytic cycle (e.g., Mars-van Krevelen mechanism).
Phase Stability Can lead to the formation of specific potassium ferrite (B1171679) phases (e.g., KFeO₂, K₂Fe₂₂O₃₄) under reaction conditions. researchgate.netresearchgate.netThe catalytic activity of Fe₅KO₈ will be dependent on its phase stability and the specific iron-potassium-oxygen structures present at the catalyst surface during operation.

Catalyst Design Principles Based on Structure-Reactivity Relationships

The design of effective Fe₅KO₈ catalysts hinges on understanding the relationship between its structure and its catalytic reactivity. The key is to control the synthesis and composition to create a catalyst with optimal properties for a specific application.

Structural Considerations:

Crystalline Phase: Different potassium ferrite phases exhibit varying catalytic activities. For instance, in the dehydrogenation of ethylbenzene, KFeO₂ formed on the catalyst surface is considered an active phase. researchgate.net The synthesis of Fe₅KO₈ should aim to produce a stable and active crystalline structure under reaction conditions.

Surface Area and Porosity: A high surface area and well-developed pore structure are generally desirable to maximize the number of accessible active sites. Synthesis methods like the sol-gel or co-precipitation techniques can be employed to achieve these properties. mdpi.com

Particle Size: Nanoparticulate catalysts often exhibit enhanced activity due to their high surface-to-volume ratio. mdpi.com Controlling the particle size during the synthesis of Fe₅KO₈ is a critical design parameter.

Reactivity and Selectivity Tuning:

Potassium Loading: The amount of potassium relative to iron is a crucial parameter. It influences the electronic properties of the iron, the surface basicity, and the formation of different potassium-iron-oxide phases. researchgate.net The specific ratio in Fe₅KO₈ suggests a defined stoichiometry that dictates its intrinsic properties.

Promoters and Dopants: The introduction of other metal oxides as promoters can further enhance the activity, selectivity, and stability of the catalyst. For example, in dehydrogenation catalysts, chromium can act as a structural promoter. nih.gov Designing Fe₅KO₈-based catalysts could involve incorporating secondary promoters to fine-tune its performance.

Support Interaction: If Fe₅KO₈ is dispersed on a support material (e.g., SiO₂, Al₂O₃), the interaction between the catalyst and the support can significantly affect its properties. The support can influence the dispersion of the active phase and its resistance to sintering. An addition of K₂SiO₃ to an Fe₂O₃-K₂CO₃ catalyst has been shown to inhibit the reduction of KFeO₂ and preserve the catalyst's phase structure. catalysis.ru

Table 2: Structure-Reactivity Design Principles for Fe₅KO₈ Catalysts

Design PrincipleStructural/Chemical FeatureDesired Catalytic Outcome
Control of Active Phase Synthesis conditions (e.g., calcination temperature) to favor the formation of the desired Fe₅KO₈ phase over other potassium ferrites like KFeO₂ or K₂Fe₂₂O₃₄. researchgate.netMaximized concentration of catalytically active sites.
Enhancement of Surface Basicity The presence of potassium inherently increases the basicity of the catalyst surface.Improved adsorption of acidic reactants and modification of reaction selectivity.
Optimization of Redox Properties The fixed Fe:K ratio in Fe₅KO₈ defines a specific electronic environment for the iron atoms.Tailored redox potential for specific oxidation or reduction reactions.
Improvement of Stability Incorporation of structural promoters or use of a stabilizing support.Increased catalyst lifetime and resistance to deactivation under harsh reaction conditions.
Nanostructuring Synthesis of Fe₅KO₈ as nanoparticles. mdpi.comHigh surface area leading to increased catalytic activity.

By carefully controlling these structural and chemical parameters during synthesis, it is possible to design Fe₅KO₈ catalysts with tailored properties for a wide range of catalytic applications. The relationship between the atomic-level structure and the macroscopic catalytic performance remains a key area of investigation for this class of materials. creative-proteomics.comwikipedia.org

Energy Storage Applications: Mechanistic and Material Design Considerations

Electrocatalytic Mechanisms in Fe₅KO₈-Based Electrodes

The efficacy of Fe₅KO₈ as an electrode material is rooted in its electrocatalytic activity, which governs the rate and efficiency of charge transfer reactions. researchgate.net Electrocatalysis at the electrode-electrolyte interface is fundamental to the performance of energy storage systems, influencing key parameters such as power density, energy density, and cycle life. rsc.org

Redox Properties and Electron Transfer Pathways in Batteries and Supercapacitors

The energy storage capability of Fe₅KO₈ is intrinsically linked to its redox properties. In both batteries and supercapacitors, charge is stored and released through Faradaic reactions involving changes in the oxidation state of iron. frontiersin.org These redox reactions facilitate the transfer of electrons between the electrode and the electrolyte, a process that can be enhanced through the use of redox-additive electrolytes. mdpi.comresearchgate.net

The electron transfer pathways in Fe₅KO₈-based electrodes are complex and can involve multiple steps. The process is not merely a simple surface reaction but can be influenced by the material's crystal structure and the composition of the electrolyte. aps.orgchemistryworld.com The efficiency of these pathways determines the rate at which the device can be charged and discharged.

Recent research on a related pentanuclear iron complex, Fe₅-PCz(ClO₄)₃, highlights the potential of multinuclear iron centers to enhance electrocatalytic activity and stability. isct.ac.jp When electrochemically polymerized, this complex forms a material, poly-Fe₅-PCz, that demonstrates exceptional performance in water oxidation, a key reaction in some energy storage technologies. isct.ac.jp This suggests that the arrangement of iron atoms in the Fe₅KO₈ structure could similarly facilitate efficient electron transfer.

Ion Intercalation/De-intercalation Mechanisms within the Fe₅KO₈ Lattice

In addition to surface redox reactions, ion intercalation and de-intercalation into the crystal lattice of Fe₅KO₈ contribute significantly to its charge storage capacity. This mechanism is particularly relevant for battery applications, where ions from the electrolyte (e.g., Li⁺, Na⁺) are reversibly inserted into and removed from the host material's structure during charge and discharge cycles. noahchemicals.comfrontiersin.org

The crystal structure of Fe₅KO₈ is expected to play a crucial role in this process. The presence of potassium ions within the lattice may create channels or vacancies that facilitate the diffusion of other ions. nih.gov The size and charge of the intercalating ion, as well as the dimensionality of the diffusion pathways within the lattice, will dictate the kinetics of the intercalation process. d-nb.inforsc.org For instance, studies on molybdenum disulfide (MoS₂) have shown that the intercalation of small alkali metal ions like Li⁺ and Na⁺ is favored over larger ions like K⁺. d-nb.info

Furthermore, the interaction between the intercalated ions and the host lattice can influence the structural stability of the electrode over repeated cycling. rsc.orgosti.gov The ability of the Fe₅KO₈ lattice to accommodate the strain associated with ion insertion and removal without significant degradation is critical for long-term performance.

Advanced Electrochemical Characterization Techniques for Fe₅KO₈ Systems

To fully understand and optimize the performance of Fe₅KO₈ in energy storage devices, a suite of advanced electrochemical characterization techniques is employed. researchgate.netnih.govresearchgate.net These methods provide insights into the fundamental processes occurring at the electrode-electrolyte interface and within the bulk of the electrode material.

Cyclic Voltammetry for Electrochemical Response Analysis

Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique for studying the electrochemical behavior of materials like Fe₅KO₈. jh.edumnstate.edugamry.com By scanning the potential of the electrode and measuring the resulting current, CV can rapidly provide information about the redox potentials, reaction kinetics, and stability of the electrode material. materials.internationalmsu.edu

A typical cyclic voltammogram for a redox-active species will show distinct peaks corresponding to the oxidation and reduction processes. The shape, position, and magnitude of these peaks can reveal whether a reaction is reversible, quasi-reversible, or irreversible. mnstate.edumsu.edu For Fe₅KO₈ electrodes, CV can be used to identify the potentials at which the iron centers undergo redox transitions and to assess the reversibility of ion intercalation processes. The scan rate dependence of the peak currents can also provide information about whether the process is diffusion-controlled or surface-confined. mnstate.edu

Parameter Information Gained from Cyclic Voltammetry
Peak Potential (Ep)Indicates the potential at which redox reactions occur.
Peak Current (Ip)Proportional to the concentration of the electroactive species and the square root of the scan rate for diffusion-controlled processes. mnstate.edu
Peak Separation (ΔEp)Provides insight into the kinetics of the electron transfer reaction.
Peak ShapeReveals the nature of the electrochemical process (e.g., reversible, irreversible, quasi-reversible).

Impedance Spectroscopy for Charge Transfer and Diffusion Kinetics

Electrochemical Impedance Spectroscopy (EIS) is another indispensable tool for characterizing Fe₅KO₈-based energy storage systems. uio.nouw.edu.pl EIS involves applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the impedance response of the system. uio.no This technique can deconvolve the various resistive and capacitive elements within the electrochemical cell, providing detailed information about charge transfer resistance, double-layer capacitance, and diffusion processes. researchgate.netdlr.demdpi.com

The resulting impedance data is often represented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. Different features of the Nyquist plot correspond to different electrochemical processes:

High-frequency intercept with the real axis: Represents the solution resistance (Rs).

Semicircle in the high-to-medium frequency range: Corresponds to the charge transfer resistance (Rct) in parallel with the double-layer capacitance (Cdl). The diameter of the semicircle is equal to Rct. researchgate.net

A straight line at low frequencies (Warburg impedance): Indicates diffusion-limited processes, such as the diffusion of ions within the electrode material. uw.edu.pl

By fitting the impedance data to an equivalent circuit model, quantitative values for these parameters can be extracted, allowing for a detailed analysis of the kinetics of charge transfer and ion diffusion in Fe₅KO₈ electrodes. dlr.demdpi.com

Design Principles for Enhanced Performance in Energy Storage Devices

Key design considerations include:

Nanostructuring: Reducing the particle size of Fe₅KO₈ to the nanoscale can significantly increase the surface area available for electrochemical reactions and shorten the diffusion path length for ions. This can lead to higher specific capacitance and improved rate capability. nih.gov

Control of Crystal Structure: As discussed, the crystal lattice of Fe₅KO₈ plays a critical role in ion intercalation. Synthesis methods that allow for precise control over the crystal structure and the creation of favorable diffusion channels can significantly enhance battery performance. nih.gov

By systematically applying these design principles, it is possible to unlock the full potential of Fe₅KO₈ as a promising material for next-generation batteries and supercapacitors.

Broader Materials Science and Environmental Implications

Fe₅KO₈ as a Component in Novel Advanced Materials

The exploration of multicomponent oxide systems is a frontier in materials science, offering pathways to tailor material properties for specific applications. The inclusion of an alkali metal like potassium into an iron oxide framework, as in the hypothetical Fe₅KO₈, could lead to novel functionalities.

Integration into Multicomponent Oxide Systems

Multicomponent oxide systems are valued for their complex structures and the strong interactions between their constituent elements, which can give rise to unique electronic and magnetic properties. uu.nl The K-Fe-O system, for instance, is of significant interest in metallurgy and materials science. researchgate.net Studies on this system have identified various ternary compounds, such as KFeO₂ and K₂Fe₂₂O₃₄. mpg.demdpi.com The formation and stability of these phases are dependent on factors like temperature and oxygen partial pressure. researchgate.netchimicatechnoacta.ru

The introduction of potassium into the iron oxide lattice can significantly alter its structural and electronic properties. The large ionic radius of K⁺ (138 pm) compared to Fe³⁺ (65 pm) suggests that potassium would likely not substitute iron in the crystal lattice but rather form distinct mixed-phase oxides or exist at interstitial sites. mdpi.com For example, at high temperatures (around 800 °C), potassium nitrate (B79036) on the surface of iron oxide decomposes to form potassium oxide (K₂O) and a mixed-phase K₂Fe₂₂O₃₄. mdpi.com

A hypothetical Fe₅KO₈, with its specific stoichiometry, would represent a unique phase within the K-Fe-O phase diagram. Its synthesis would likely require precise control of precursor ratios and reaction conditions, such as temperature and atmosphere. If synthesized, Fe₅KO₈ could serve as a critical component in developing new ceramics, slags, or refractory materials with tailored thermal and chemical stability. uu.nl The presence of both iron and potassium could also influence the material's electrochemical properties, making it a candidate for applications in energy storage or as a component in solid oxide fuel cells.

Table 1: Properties of Known Potassium Iron Oxides

CompoundFormulaCrystal SystemKey PropertiesReference(s)
Potassium Ferrite (B1171679)KFeO₂OrthorhombicPolycrystalline films can be formed at 700K. mpg.de
Potassium FerriteK₂Fe₂₂O₃₄HexagonalForms at higher temperatures (870K) from KFeO₂. mpg.demdpi.com
Potassium Ferrate(VI)K₂FeO₄OrthorhombicStrong oxidizing agent, potential for water treatment. rsc.org

Role in Magnetic Materials Development (Mechanisms of Magnetic Behavior)

Iron oxides are the cornerstone of magnetic materials, with their magnetic properties arising from the electron spins of the iron ions. The magnetic ordering in these materials is primarily governed by a mechanism called superexchange, where the magnetic moments of neighboring iron ions are coupled through the intervening oxygen anions. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the bond angles and distances between the iron and oxygen ions.

While there is no specific magnetic data for Fe₅KO₈, we can infer its potential magnetic behavior by considering related iron oxides and potassium-iron compounds. Iron oxides like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) exhibit ferrimagnetism, leading to high saturation magnetization. mdpi.comnih.gov Hematite (B75146) (α-Fe₂O₃), the most stable iron oxide, is weakly ferromagnetic at room temperature. nih.gov

The introduction of non-magnetic potassium ions into the iron oxide lattice would primarily act to dilute the magnetic iron sublattices. However, the presence of potassium could also induce structural distortions and changes in the oxidation state of the iron ions (Fe²⁺/Fe³⁺), which would significantly influence the magnetic properties. For instance, in rare-earth iron perovskites, the moment directions of the iron ions are highly sensitive to the crystal structure. mdpi.com A mixed-valent compound like Fe₅KO₈ could exhibit complex magnetic behaviors, including spin-glass or frustrated magnetism, due to competing magnetic interactions. Theoretical modeling, such as density functional theory, could provide valuable insights into the electronic structure and magnetic ordering of this hypothetical compound. pnas.org

Table 2: Magnetic Properties of Common Iron Oxides

Iron OxideFormulaMagnetic OrderingSaturation Magnetization (M_s)Reference(s)
MagnetiteFe₃O₄Ferrimagnetic~92 emu/g mdpi.com
Maghemiteγ-Fe₂O₃Ferrimagnetic~74 emu/g mdpi.com
Hematiteα-Fe₂O₃Weakly Ferromagnetic< 1 emu/g nih.gov

Potential for Fe₅KO₈ in Environmental Catalysis (e.g., pollutant degradation mechanisms)

Iron oxide-based materials are widely investigated as catalysts for environmental remediation, particularly in advanced oxidation processes (AOPs) for the degradation of organic pollutants in water. rsc.orgmdpi.comgeoscienceworld.org The catalytic activity of these materials often stems from their ability to activate oxidants like hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH) in Fenton-like reactions. mdpi.com

The catalytic efficiency of iron oxides is influenced by factors such as the oxidation state of iron, surface area, and crystal structure. geoscienceworld.org For instance, magnetite's ability to generate hydroxyl radicals makes it useful in various AOPs. mdpi.com The mechanism involves the interaction of iron ions (both Fe²⁺ and Fe³⁺) at the catalyst surface with H₂O₂. The Fe²⁺ ions catalyze the decomposition of H₂O₂ to produce •OH radicals, while the regeneration of Fe²⁺ from Fe³⁺ is often the rate-limiting step. geoscienceworld.org

A mixed-valent iron potassium oxide like Fe₅KO₈ could be a promising candidate for environmental catalysis. The presence of both Fe²⁺ and Fe³⁺ in the structure could facilitate the Fenton catalytic cycle. Furthermore, potassium is known to act as a promoter in various catalytic systems. In iron-based catalysts, potassium can enhance the surface concentration of active sites and promote the generation of highly active oxygen species. The non-stoichiometric potassium oxide (KₓOᵧ) phase is often considered the active phase in such catalysts.

The degradation of organic pollutants would likely proceed through the attack by hydroxyl radicals generated on the surface of the Fe₅KO₈ catalyst. These radicals can break down complex organic molecules into simpler, less harmful substances, ultimately leading to their mineralization. mdpi.comgeoscienceworld.org The efficiency of a hypothetical Fe₅KO₈ catalyst would depend on its ability to effectively adsorb pollutant molecules and generate a high concentration of reactive oxygen species.

Geochemical Context and Potential Natural Occurrence of Iron Potassium Oxides

Iron is the fourth most abundant element in the Earth's crust, primarily found in the form of oxides, silicates, and sulfides. scielo.br The most common iron oxide minerals are hematite (Fe₂O₃) and magnetite (Fe₃O₄), which are the main sources of iron ore. mpg.de Potassium is also a common element in the Earth's crust, typically found in silicate (B1173343) minerals like feldspar (B12085585) and mica. geoscienceworld.org

The formation of iron and potassium-bearing minerals is governed by the geochemical conditions of the environment, including temperature, pressure, pH, and the presence of other elements. Iron oxides precipitate from aqueous solutions as a result of the oxidation of dissolved iron. scielo.br Potassium-bearing minerals often form through the crystallization of magma or the alteration of existing rocks.

While a specific mineral with the formula Fe₅KO₈ has not been reported, the conditions for the co-precipitation or hydrothermal synthesis of iron and potassium oxides exist in nature. For example, hydrothermal vents, which release hot, mineral-rich fluids, could provide an environment where such complex oxides might form. These systems are known to precipitate a variety of metal oxides and sulfides. geoscienceworld.org Additionally, in certain alkaline magmatic environments, the close association of iron and potassium could lead to the formation of unusual mineral phases.

The geochemical behavior of iron and potassium suggests that while the direct natural occurrence of Fe₅KO₈ is speculative, the fundamental components and processes for its potential formation are present in various geological settings. Further exploration of complex geological environments, particularly those with high alkalinity and iron concentrations, might reveal the existence of novel iron potassium oxide minerals.

Future Research Directions and Emerging Methodologies for Fe₅ko₈ Studies

Integration of In Situ and Operando Characterization Techniques

To understand the synthesis and performance of a novel material like Fe₅KO₈, particularly in potential catalytic applications, it is crucial to observe its dynamic structural and chemical changes under real-time reaction conditions. mpg.defrontiersin.org In situ and operando techniques, which probe the material as it is being formed or as it functions, are indispensable for this purpose. mdpi.comnih.gov

For the hypothetical Fe₅KO₈, a combination of operando spectroscopy and diffraction methods would be essential. For instance, operando X-ray Diffraction (XRD) and Raman spectroscopy could track the phase evolution during its synthesis, such as the potential transformation of precursor iron oxides (e.g., α-Fe₂O₃) and potassium salts into the target Fe₅KO₈ structure at specific temperatures and atmospheric conditions. researchgate.net This would provide critical information on phase purity, crystal structure, and potential intermediate phases. mdpi.com

Furthermore, techniques like operando X-ray Absorption Spectroscopy (XAS) would be vital for probing the local atomic and electronic structure of iron and potassium atoms within Fe₅KO₈ during a catalytic process, such as CO₂ hydrogenation. frontiersin.orgacs.org This could reveal changes in oxidation states and coordination environments, which are key to understanding the active sites and reaction mechanisms. researchgate.net

Hypothetical Data from Operando XRD Analysis of Fe₅KO₈ Synthesis:

Temperature (°C)Precursor Phases DetectedFe₅KO₈ Phase DetectedOther Phases Detected
400α-Fe₂O₃, KNO₃No-
600α-Fe₂O₃, KNO₃Trace-
800α-Fe₂O₃YesK₂Fe₂₂O₃₄, K₂O

This table illustrates the type of data that could be generated from in situ studies of the synthesis of Fe₅KO₈, based on findings for similar potassium-doped iron oxide systems. mdpi.com

Advanced Data Science and Machine Learning for Material Design and Discovery

The traditional trial-and-error approach to materials synthesis is time-consuming and inefficient. arxiv.orgosti.gov Machine learning (ML) and advanced data science offer a paradigm shift, enabling the prediction of material properties and the design of synthesis routes. rsc.orgrsc.org For a hypothetical compound like Fe₅KO₈, ML models could be trained on existing databases of ternary oxides to predict its potential stability, crystal structure, and electronic properties. acs.orgaip.org

ML algorithms, such as random forests or neural networks, can identify complex relationships between synthesis parameters (e.g., precursor concentrations, temperature, pH) and the final product's phase and morphology. arxiv.orgresearchgate.net By training on data from known iron oxide syntheses, an ML model could recommend the most promising reaction conditions to successfully synthesize the Fe₅KO₈ phase. osti.govresearchgate.net This data-driven approach accelerates the discovery process and can uncover non-intuitive synthesis pathways. rsc.org

Example of a Machine Learning Model for Predicting Fe₅KO₈ Synthesis Success:

FeatureImportance Score
Calcination Temperature0.45
Fe:K Precursor Ratio0.30
Reaction Time0.15
pH of Precursor Solution0.10

This table represents a hypothetical output from a feature importance analysis in a machine learning model, indicating which synthesis parameters might be most critical for forming Fe₅KO₈, based on general knowledge of iron oxide synthesis. arxiv.orgosti.gov

Exploration of Quantum Effects and Spin-Orbit Coupling in Fe₅KO₈

In transition metal oxides, the interplay of electron correlation and spin-orbit coupling (SOC) can give rise to novel electronic and magnetic states. aps.orgfrontiersin.orgaps.org For a material like Fe₅KO₈, which contains the 3d transition metal iron, understanding these quantum effects is crucial for predicting its fundamental properties. The 3d spin-orbit coupling in iron, though weaker than in 5d elements, can significantly influence its magnetic anisotropy and electronic band structure. uu.nlnih.gov

Theoretical calculations using methods like Density Functional Theory + U (DFT+U) or Dynamical Mean-Field Theory (DFT+DMFT) would be necessary to model these effects. researchgate.netdiva-portal.org Such studies could predict whether Fe₅KO₈ would exhibit properties like a large magnetic moment, a band gap suitable for electronic or photocatalytic applications, or even topologically non-trivial electronic states. aps.orguu.nl Experimental verification could then be pursued using techniques like angle-resolved photoemission spectroscopy (ARPES) to directly observe the electronic band structure and any splittings induced by SOC. arxiv.org

Rational Design of Nanostructured Fe₅KO₈ for Specific Applications

The properties and performance of a material are heavily dependent on its morphology and structure at the nanoscale. nih.govresearchgate.net The rational design and synthesis of nanostructured forms of Fe₅KO₈ would be a key research direction to unlock its potential for applications in catalysis, energy storage, or electronics. rsc.orghelmholtz-berlin.de

Various synthesis strategies could be employed to control the morphology of Fe₅KO₈, such as creating 0D nanoparticles, 1D nanowires, 2D nanosheets, or 3D hierarchical structures. nih.gov For example, a microwave-assisted co-precipitation method, which has been used for preparing potassium-doped iron oxides, could be adapted to synthesize Fe₅KO₈ nanoparticles with controlled size and crystallinity. researchgate.netjosa.ro The goal would be to maximize surface area for catalytic applications or to optimize charge transport pathways for battery electrodes. researchgate.nethelmholtz-berlin.de The design process can be guided by computational modeling and accelerated by machine learning techniques that correlate synthesis parameters with nanostructure morphology. mdpi.com

Theoretical Frameworks for Predicting Novel Iron Potassium Oxide Phases

Before embarking on extensive experimental synthesis, theoretical frameworks are essential to predict whether a compound like Fe₅KO₈ is thermodynamically stable. mdpi.comosti.gov Computational materials science, particularly methods based on Density Functional Theory (DFT), allows for the construction of phase diagrams for ternary oxide systems. aip.orgacs.org

By calculating the formation energies of Fe₅KO₈ and comparing them to known stable phases in the Fe-K-O system (such as Fe₂O₃, K₂O, and KFeO₂), a convex hull diagram can be constructed. acs.orgcore.ac.uk If Fe₅KO₈ lies on this hull, it is predicted to be a stable ground-state phase. rsc.org Even if it lies slightly above the hull, it may be a metastable phase that could be synthesized experimentally. mdpi.com Evolutionary algorithms and other advanced structure prediction techniques can be used to search for the lowest-energy crystal structure of the Fe₅KO₈ stoichiometry without prior experimental data. mdpi.comresearchgate.net These in silico predictions are a powerful and cost-effective first step in the search for new materials. nih.gov

Q & A

Q. What are the established synthesis methods for Fe₅KO₈, and how do reaction conditions influence phase purity?

Fe₅KO₈ can be synthesized via solid-state reactions or co-precipitation. For co-precipitation, stoichiometric amounts of iron and potassium precursors (e.g., Fe(NO₃)₃ and KOH) are mixed under inert atmospheres to prevent oxidation. Phase purity depends on calcination temperature (e.g., 600–800°C) and dwell time, as excess potassium may volatilize at high temperatures . Characterization via XRD and Rietveld refinement is critical to confirm the absence of secondary phases like Fe₂O₃ or K₂O .

Q. How can researchers distinguish Fe₅KO₇ from Fe₅KO₈ using spectroscopic and diffraction techniques?

X-ray diffraction (XRD) patterns and Rietveld analysis are essential to differentiate crystallographic phases. Fe₅KO₈ exhibits distinct lattice parameters compared to Fe₅KO₇, with shifts in XRD peaks due to differences in oxygen stoichiometry. X-ray photoelectron spectroscopy (XPS) can further resolve oxidation states (e.g., Fe²⁺/Fe³⁺ ratios) and potassium coordination environments .

Advanced Research Questions

Q. What experimental designs are optimal for studying Fe₅KO₈’s stability under extreme conditions (e.g., high pressure/temperature)?

High-pressure synthesis using diamond anvil cells (DACs) or multi-anvil presses can replicate mantle-like conditions (e.g., >10 GPa, 1000°C) to explore Fe₅KO₈’s stability. In-situ synchrotron XRD and Mössbauer spectroscopy are critical for tracking structural transitions. Prior studies on Fe₄O₅ and Fe₅O₆ under high pressure provide methodological frameworks .

Q. How can statistical methods resolve contradictions in compositional data for Fe₅KO₇–Fe₅KO₈ systems?

Hierarchical cluster analysis (HCA) and Fisher Linear Discriminant Analysis (LDA) can classify samples based on oxide composition (e.g., K₂O, Fe₂O₃ ratios). Decision tree models trained on XRD/EDS datasets improve accuracy in identifying phase boundaries and stoichiometric deviations .

Q. What strategies mitigate inconsistencies in magnetic property measurements of Fe₅KO₈?

Contradictions in magnetic susceptibility data often arise from impurities or inhomogeneous crystallite sizes. Use superconducting quantum interference device (SQUID) magnetometry with field-cooled/zero-field-cooled protocols. Pair results with TEM to correlate magnetic behavior with particle size/distribution .

Methodological Guidance

Q. How to design a thermogravimetric analysis (TGA) experiment to assess Fe₅KO₈’s oxygen release kinetics?

Conduct TGA-DSC under controlled atmospheres (e.g., N₂ vs. O₂) with heating rates of 5–10°C/min. Monitor mass loss corresponding to oxygen release, and fit data to kinetic models (e.g., Kissinger method) to derive activation energies. Cross-validate with mass spectrometry for gas-phase analysis .

Q. What role does Fe₅KO₈ play in catalytic oxidation reactions, and how is its activity quantified?

Fe₅KO₈’s mixed-valent iron sites enhance redox activity. Test catalytic performance in CO oxidation using fixed-bed reactors with gas chromatography (GC) to measure CO₂ yield. Normalize activity by surface area (BET) and compare turnover frequencies (TOFs) against reference catalysts like Fe₂O₃ .

Data Interpretation and Validation

Q. How to validate computational models predicting Fe₅KO₈’s electronic structure?

Compare density functional theory (DFT) results with experimental XPS valence band spectra and UV-Vis-NIR diffuse reflectance data. Discrepancies in bandgap predictions (>0.5 eV) may indicate inadequate exchange-correlation functionals, necessitating hybrid functional adjustments .

Q. What analytical pipelines are recommended for mapping Fe₅KO₈’s spatial distribution in composite materials?

Combine energy-dispersive X-ray spectroscopy (EDS) with scanning electron microscopy (SEM) for elemental mapping. For nanoscale resolution, use electron energy loss spectroscopy (EELS) in STEM mode to correlate Fe/K/O distributions with crystallographic data .

Tables for Reference

Technique Application Key Parameters
XRDPhase identification2θ range: 10–80°, step size: 0.02°
XPSOxidation state analysisPass energy: 20 eV, Al Kα source
SQUIDMagnetic propertiesField range: ±7 T, temperature: 2–400 K
TGA-DSCThermal stabilityAtmosphere: Ar/O₂, heating rate: 5°C/min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.